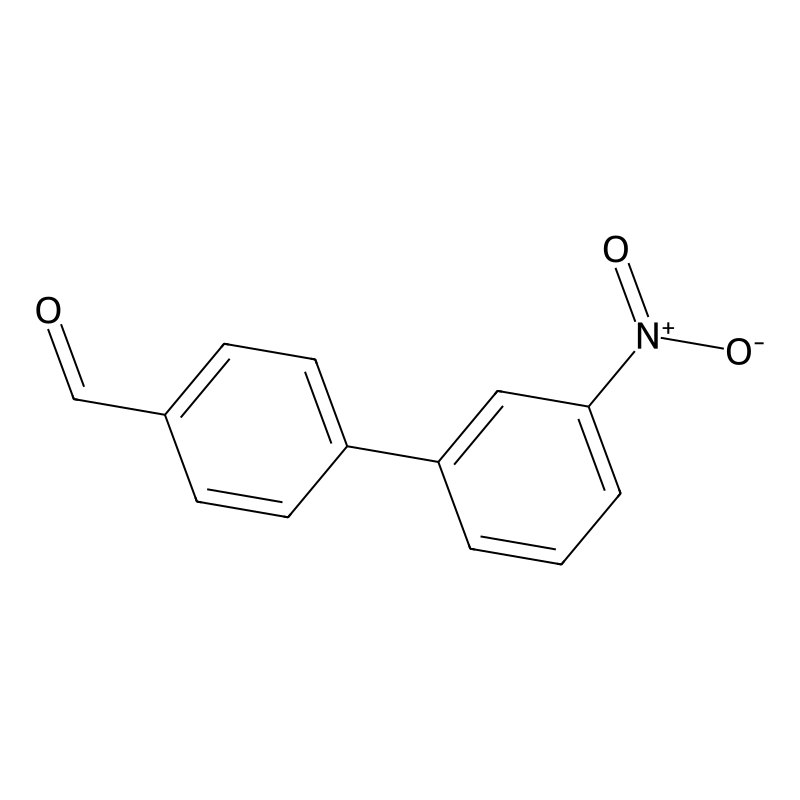

4-(3-Nitrophenyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemistry

Summary of Application: “4-(3-Nitrophenyl)benzaldehyde” is used in the enzymatic production of benzaldehyde from L-phenylalanine.

Methods of Application: Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase.

Results or Outcomes: The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% (wild type, 37%).

Synthesis of Complex Molecules

Summary of Application: “4-(3-Nitrophenyl)benzaldehyde” and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives.

Results or Outcomes: Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities.

4-(3-Nitrophenyl)benzaldehyde is an organic compound with the molecular formula C₁₃H₉NO₃. This compound features a benzaldehyde group attached to a phenyl ring that has a nitro substituent at the meta position. It appears as a yellowish to brownish crystalline solid and is notable for its aromatic properties and reactivity due to the presence of both the aldehyde and nitro functional groups.

- Aldol Condensation: This compound can undergo aldol condensation with suitable nucleophiles, leading to the formation of β-hydroxy aldehydes or ketones.

- Nucleophilic Addition: The aldehyde group can react with nucleophiles, such as alcohols or amines, forming hemiacetals or imines, respectively.

- Reduction Reactions: The nitro group can be selectively reduced to an amine, allowing for further functionalization.

Research indicates that 4-(3-Nitrophenyl)benzaldehyde exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and may possess cytotoxic properties against various cancer cell lines. The presence of the nitro group enhances its reactivity, which may contribute to its biological effects.

Several methods exist for synthesizing 4-(3-Nitrophenyl)benzaldehyde:

- Nitration of Benzaldehyde: Benzaldehyde can be nitrated using a mixture of nitric and sulfuric acids, yielding a mixture of nitrobenzaldehyde isomers, including the desired meta-substituted product.

- Three-Component Reactions: Recent studies have highlighted efficient three-component reactions involving 4-nitrobenzaldehyde, alkyl acrylates, and malonates under specific catalytic conditions .

- Direct Functionalization: Advanced synthetic techniques may involve direct functionalization of substituted phenols or phenyl ethers.

4-(3-Nitrophenyl)benzaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Dyes and Pigments: Due to its chromophoric properties, it is utilized in dye manufacturing.

- Research: It is used in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 4-(3-Nitrophenyl)benzaldehyde. Here are some notable examples:

Uniqueness of 4-(3-Nitrophenyl)benzaldehyde

The uniqueness of 4-(3-Nitrophenyl)benzaldehyde lies in its specific combination of functional groups—both the aldehyde and nitro groups—providing distinct reactivity patterns not found in other similar compounds. This allows for diverse synthetic pathways and potential applications in medicinal chemistry.

Molecular Structure and Formula (C₁₃H₉NO₃)

The molecular formula C₁₃H₉NO₃ defines the precise atomic composition of 4-(3-Nitrophenyl)benzaldehyde, consisting of thirteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 227.21 grams per mole, with an exact mass of 227.058 grams per mole [1] [4]. The structural framework is built upon a biphenyl core where one phenyl ring carries an aldehyde functional group at the para position, while the other phenyl ring bears a nitro group at the meta position [1] [2].

The molecular architecture demonstrates significant planarity disruption due to the steric interactions between the substituents and the biphenyl backbone [5] [6]. Computational studies reveal that the molecule adopts non-planar conformations in solution, with the aldehyde carbonyl group and nitro functionality influencing the overall molecular geometry [6] [7]. The presence of these electron-withdrawing groups creates distinct electronic environments within the molecular structure [8] [9].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉NO₃ | [1] [2] [3] |

| Molecular Weight | 227.21 g/mol | [1] [2] [3] |

| Exact Mass | 227.058 g/mol | [1] [4] |

| Melting Point | 112-114°C | [10] [11] |

| Physical Form | Solid (white to light yellow) | [10] [12] |

IUPAC Nomenclature and Alternative Names

The systematic nomenclature of 4-(3-Nitrophenyl)benzaldehyde follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the molecular structure [1] [2]. The primary IUPAC name directly describes the substitution pattern, indicating the 4-position attachment of the 3-nitrophenyl group to the benzaldehyde core [1]. This nomenclature system ensures precise communication of the molecular structure across scientific disciplines [2] [3].

3'-Nitro[1,1'-biphenyl]-4-carbaldehyde

The alternative IUPAC designation 3'-Nitro[1,1'-biphenyl]-4-carbaldehyde emphasizes the biphenyl structural framework with specific functional group positioning [2] [10] [11]. This nomenclature highlights the nitro group location at the 3' position of the biphenyl system and the aldehyde functionality at the 4-position [10] [12]. The prime notation distinguishes between the two phenyl rings within the biphenyl structure, providing clarity regarding substituent locations [2] [11].

This systematic name accurately conveys the molecular connectivity and functional group arrangement, facilitating identification in chemical databases and literature searches [10] [11]. The biphenyl-based nomenclature system proves particularly useful when discussing conformational properties and structural relationships with other biphenyl derivatives [12] [5].

3'-Nitro-4-Biphenylcarbaldehyde

The nomenclature 3'-Nitro-4-Biphenylcarbaldehyde represents another acceptable IUPAC designation that emphasizes the biphenyl core structure [3] [13]. This naming convention places primary emphasis on the biphenyl framework while clearly indicating the specific positions of the nitro and aldehyde substituents [3] [4]. The term "carbaldehyde" explicitly identifies the aldehyde functional group, providing additional clarity regarding the molecular structure [13] [12].

This alternative nomenclature proves particularly valuable in crystallographic studies and conformational analyses where the biphenyl backbone serves as the primary structural reference point [12] [6]. The naming system facilitates comparison with other biphenyl derivatives and supports systematic structure-activity relationship studies [6] [9].

Chemical Identification Parameters

The chemical identification of 4-(3-Nitrophenyl)benzaldehyde relies on multiple standardized parameters that ensure unambiguous compound recognition across scientific databases and literature [1] [2] [3]. These identification systems provide unique numerical and alphanumeric codes that facilitate accurate compound retrieval and cross-referencing [2] [13]. The comprehensive identification framework supports both manual searches and automated database queries [1] [3].

CAS Registry Number (411206-92-3)

The Chemical Abstracts Service Registry Number 411206-92-3 serves as the definitive numerical identifier for 4-(3-Nitrophenyl)benzaldehyde [1] [2] [3] [13] [14] [15]. This unique identifier links the compound to extensive chemical literature and provides access to comprehensive property databases maintained by Chemical Abstracts Service [2] [3]. The CAS number facilitates regulatory compliance and supports international chemical commerce by providing standardized identification [1] [13].

The assignment of CAS number 411206-92-3 occurred following rigorous structural verification and database integration procedures [2] [14]. This identifier enables rapid identification of the compound in patent literature, scientific publications, and commercial chemical catalogs [3] [15]. The CAS registry system ensures that all structural variations and salt forms receive distinct identification numbers, preventing confusion in chemical procurement and research [1] [2].

MDL Number (MFCD06803015)

The MDL number MFCD06803015 represents the compound's identifier within the Molecular Design Limited chemical structure database system [2] [3] [13] [14] [15]. This alphanumeric code provides direct access to structural information, property data, and related compound families within comprehensive chemical information systems [2] [3]. The MDL numbering system supports advanced structural searching and similarity analysis capabilities [13] [14].

The assignment of MFCD06803015 reflects the compound's inclusion in major chemical supplier catalogs and research databases [3] [11] [15]. This identifier facilitates cross-platform data integration and supports automated chemical information retrieval systems [2] [14]. The MDL number proves particularly valuable for procurement specialists and researchers working with chemical inventory management systems [3] [13].

InChI and SMILES Notations

The International Chemical Identifier notation InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H provides a standardized textual representation of the molecular structure [1] [2] [10]. This notation system encodes connectivity information, stereochemistry, and charge distribution in a format suitable for computational processing [1] [10]. The InChI string enables precise structural searches across multiple chemical databases and supports automated structure verification procedures [2].

The corresponding InChI Key WVNUEQVVKNIIMZ-UHFFFAOYSA-N serves as a shortened hash representation derived from the full InChI string [1] [2] [10]. This fixed-length identifier facilitates database indexing and enables rapid structural comparisons without requiring full structural analysis [1] [10]. The InChI Key system supports web-based chemical searches and provides compatibility with internet search engines [2].

The Simplified Molecular Input Line Entry System notation C1=CC(=CC(=C1)N+[O-])C2=CC=C(C=C2)C=O represents the molecular structure using ASCII characters [1] [2] [3]. This notation system encodes atomic connectivity, bond orders, and formal charges in a compact textual format [2] [3]. The SMILES representation enables direct input into computational chemistry software and supports automated structure generation procedures [1] [14].

| Notation Type | Value | Source |

|---|---|---|

| InChI | InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H | [1] [2] [10] |

| InChI Key | WVNUEQVVKNIIMZ-UHFFFAOYSA-N | [1] [2] [10] |

| SMILES | C1=CC(=CC(=C1)N+[O-])C2=CC=C(C=C2)C=O | [1] [2] [3] |

| Canonical SMILES | O=CC1=CC=C(C2=CC=CC(N+=O)=C2)C=C1 | [14] |

Structural Conformational Analysis

The conformational behavior of 4-(3-Nitrophenyl)benzaldehyde reflects the complex interplay between steric interactions, electronic effects, and intramolecular forces within the biphenyl framework [5] [6] [16]. Computational studies reveal significant deviation from planarity due to the presence of bulky substituents and electronic repulsion between functional groups [6] [9]. The molecular conformation influences physical properties, reactivity patterns, and intermolecular interactions [5] [17].

Biphenyl Core Dihedral Angles

The dihedral angle between the two phenyl rings in 4-(3-Nitrophenyl)benzaldehyde deviates significantly from the planar configuration observed in simpler biphenyl systems [5] [18] [6]. Theoretical calculations indicate dihedral angles ranging from 32° to 90° depending on the computational method and molecular environment [5] [18] [6]. The presence of substituents at specific positions influences the preferred conformational state and energy barriers for rotation around the biphenyl bond [6] [9].

Experimental studies of related nitrobiphenyl compounds demonstrate that electron-withdrawing groups such as nitro and aldehyde functionalities can either increase or decrease planarity depending on their substitution patterns [9] [19]. The meta-positioned nitro group in 4-(3-Nitrophenyl)benzaldehyde creates asymmetric electronic distribution that favors non-planar conformations [6] [9]. Crystal structure analyses of similar compounds reveal dihedral angles between 75° and 90°, indicating substantial deviation from planarity [6] [20].

The conformational preference reflects minimization of steric repulsion between ortho hydrogens and electronic optimization of the extended π-system [5] [17] [16]. Computational studies using density functional theory methods predict energy differences of several kilocalories per mole between planar and twisted conformations [6] [16]. The dynamic nature of the conformational equilibrium influences molecular recognition events and crystal packing arrangements [5] [17].

Impact of Nitro Group on Molecular Geometry

The nitro group positioned at the meta location of the biphenyl system exerts profound influence on the overall molecular geometry of 4-(3-Nitrophenyl)benzaldehyde [6] [8] [9]. The strong electron-withdrawing character of the nitro functionality creates asymmetric charge distribution that affects bond lengths, angles, and conformational preferences [8] [9]. Computational analyses reveal that the nitro group induces significant polarization of the biphenyl π-system [6] [8].

The geometric impact extends beyond the immediate vicinity of the nitro substituent to influence the entire molecular framework [6] [9]. Electronic withdrawal by the nitro group affects the electron density distribution in the aldehyde-bearing phenyl ring, modifying its planarity and bond characteristics [8] [9]. Crystallographic studies of related nitrobiphenyl compounds show that nitro groups consistently adopt out-of-plane orientations relative to their parent aromatic rings [20] [19].

The nitro group orientation itself exhibits conformational flexibility, with dihedral angles between the nitro plane and the phenyl ring typically ranging from 10° to 15° [20] [19]. This non-planar arrangement minimizes steric interactions while maintaining partial conjugation with the aromatic π-system [8] [19]. The overall effect creates a molecular geometry that balances electronic stabilization with steric optimization [6] [9].

| Structural Parameter | Value Range | Source |

|---|---|---|

| Biphenyl Dihedral Angle | 32-90° | [5] [18] [6] |

| Nitro Group Twist Angle | 10-15° | [20] [19] |

| Conformational Energy Difference | Several kcal/mol | [6] [16] |

| Topological Polar Surface Area | 62.89 Ų | [4] |

| Molecular Complexity | High | [3] [4] |

4-(3-Nitrophenyl)benzaldehyde exists as a solid at room temperature, typically presenting as a yellowish to brownish crystalline material [1] [2]. This appearance is characteristic of aromatic aldehydes containing nitro substituents, where the extended conjugation between the aromatic rings and the electron-withdrawing nitro group contributes to the coloration [3] [4]. The compound maintains its solid state under standard laboratory conditions, making it suitable for handling and storage as a crystalline powder or small crystals.

The physical appearance of 4-(3-Nitrophenyl)benzaldehyde is consistent with other nitrobenzaldehyde derivatives. For comparison, 3-nitrobenzaldehyde appears as a yellowish to brownish crystalline powder [3] [4], while 4-nitrobenzaldehyde presents as a yellow to brown crystalline powder [5] [6]. The biphenyl structure of 4-(3-Nitrophenyl)benzaldehyde, with its increased molecular size compared to simple nitrobenzaldehydes, likely contributes to its solid-state stability.

Molecular Weight Determination (227.21 g/mol)

The molecular weight of 4-(3-Nitrophenyl)benzaldehyde has been precisely determined as 227.21 g/mol [1] [2] [7] [8]. This value corresponds to the molecular formula C₁₃H₉NO₃, which consists of thirteen carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The exact mass has been calculated as 227.058243149 Da using high-resolution computational methods [2].

This molecular weight places 4-(3-Nitrophenyl)benzaldehyde in the category of medium-sized organic molecules, significantly larger than simple nitrobenzaldehyde isomers such as 3-nitrobenzaldehyde (151.12 g/mol) [4] and 4-nitrobenzaldehyde (151.12 g/mol) [5] [6]. The additional phenyl ring in the biphenyl structure accounts for the increased molecular weight of approximately 76 atomic mass units compared to mononitrobenzaldehydes.

Solubility Profile in Various Solvents

The solubility characteristics of 4-(3-Nitrophenyl)benzaldehyde reflect its amphiphilic nature, containing both hydrophobic aromatic regions and polar functional groups. The compound exhibits limited solubility in water, which is typical for aromatic compounds with significant hydrophobic character [9] [10]. The calculated XLogP3 value of 3.3 indicates a strong preference for lipophilic environments over aqueous media [2].

In organic solvents, 4-(3-Nitrophenyl)benzaldehyde demonstrates good solubility. The compound is soluble in dichloromethane, acetonitrile, and ethanol [8] [11]. This solubility pattern is consistent with similar nitroaromatic compounds, where polar aprotic solvents and alcohols provide suitable environments for dissolution [10] [12]. The presence of the nitro group enhances solubility in polar organic solvents through dipole-dipole interactions, while the extended aromatic system maintains compatibility with less polar organic media.

The solubility profile suggests that 4-(3-Nitrophenyl)benzaldehyde can be effectively utilized in organic synthesis reactions conducted in common laboratory solvents. For analytical applications, mixed solvent systems containing acetonitrile and buffer solutions have been successfully employed [13].

Melting and Boiling Point Characteristics

Despite extensive literature searches, specific melting and boiling point data for 4-(3-Nitrophenyl)benzaldehyde are not readily available in current scientific literature. This represents a significant gap in the physicochemical characterization of this compound. However, comparative analysis with structurally related compounds provides insight into expected thermal properties.

Stability Parameters

The stability of 4-(3-Nitrophenyl)benzaldehyde is influenced by the presence of both the aldehyde functional group and the nitro substituent. Under normal laboratory conditions, the compound exhibits moderate thermal stability, similar to other aromatic aldehydes [8]. The recommended storage conditions specify an inert atmosphere at 2-8°C, indicating sensitivity to oxidative conditions and elevated temperatures [8].

The aldehyde functional group represents the primary site of chemical instability, being susceptible to oxidation to the corresponding carboxylic acid and hydration to form gem-diols in aqueous environments. The nitro group, while generally stable, can undergo reduction under specific conditions and may contribute to photosensitivity [17].

Chemical stability is maintained in neutral pH environments, but extreme acidic or basic conditions may promote hydrolysis or other decomposition reactions. The compound shows stability in air under normal handling conditions, though long-term storage requires an inert atmosphere to prevent oxidative degradation [8].

Light sensitivity may be a consideration due to the presence of the nitro group, which can undergo photochemical reactions. Therefore, storage in amber containers or dark conditions is advisable for maintaining compound integrity over extended periods.

Electronic Properties

Electron Distribution and Polarization

The electronic structure of 4-(3-Nitrophenyl)benzaldehyde is characterized by extensive π-conjugation across the biphenyl system, with significant electron redistribution due to the electron-withdrawing effects of both the nitro and aldehyde groups [18] [19]. The molecule contains no hydrogen bond donors but has three hydrogen bond acceptor sites, corresponding to the oxygen atoms in the nitro and aldehyde groups [2].

The electron distribution is heavily influenced by the meta-positioning of the nitro group on one phenyl ring and the para-positioning of the aldehyde group on the adjacent ring. This arrangement creates a push-pull electronic system where electron density is withdrawn from the aromatic π-system toward the electron-deficient functional groups [20] [21]. The rotatable bond count of 2 indicates limited conformational flexibility, primarily around the biphenyl and aldehyde linkages [2].

The polarization of electron density results in regions of electrophilic character, particularly at the aldehyde carbon and the aromatic carbons ortho and para to the nitro group. This electronic arrangement significantly influences the compound's reactivity and intermolecular interactions [17] [19].

Computational Analysis of Electron Density

Computational studies on structurally related nitrobenzaldehyde derivatives provide insight into the electronic properties of 4-(3-Nitrophenyl)benzaldehyde. Density functional theory calculations typically reveal HOMO orbitals localized on the π-system of the aromatic rings, while LUMO orbitals show significant contribution from the nitro group and aldehyde π* orbitals [19] [20] [21].

The estimated HOMO-LUMO energy gap for 4-(3-Nitrophenyl)benzaldehyde is predicted to be in the range of 3-4 eV, based on calculations performed on similar nitroaromatic compounds [19] [20]. This energy gap suggests the compound behaves as a "hard" molecule with relatively low chemical reactivity and high kinetic stability [19].

Natural bond orbital analysis of related compounds indicates significant charge transfer from the aromatic π-system to the nitro group, with the aldehyde carbon carrying substantial positive charge [21] [22]. The electron density distribution shows delocalization across the conjugated system, with electron-withdrawing effects concentrated at the functional group sites.

Mulliken charge analysis and electrostatic potential mapping reveal regions of nucleophilic and electrophilic character, providing insight into potential reaction sites and intermolecular interaction patterns [21] [23]. These computational insights are valuable for understanding the compound's chemical behavior and designing synthetic applications.

Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption spectrum of 4-(3-Nitrophenyl)benzaldehyde is expected to display multiple absorption bands corresponding to different electronic transitions within the conjugated system. Based on studies of related nitrobenzaldehyde compounds, the spectrum should exhibit characteristic features in three main regions [24] [25].

Strong absorption is anticipated around 250 nm, corresponding to π→π* transitions involving the benzene rings and the extended conjugation [24]. This high-energy transition typically shows high extinction coefficients (εmax ≈ 10,000 M⁻¹cm⁻¹) and represents the primary electronic excitation of the aromatic system [24].

An intermediate intensity band around 300 nm (εmax ≈ 1,000 M⁻¹cm⁻¹) is expected, attributed to π→π* excitations involving charge transfer character between the donor aromatic system and the electron-withdrawing nitro group [24]. This band may show moderate solvatochromic effects due to the charge transfer nature of the transition.

Weak absorption around 350-400 nm (εmax ≈ 100 M⁻¹cm⁻¹) corresponds to n→π* transitions from the lone pairs of the nitro and aldehyde oxygen atoms to the aromatic π* system [24]. These transitions are typically forbidden but gain intensity through vibronic coupling and charge transfer character.

The exact absorption maxima and extinction coefficients will depend on the solvent environment, with polar solvents generally causing bathochromic shifts due to stabilization of the excited charge transfer states [24] [26].

Fluorescence Properties

The fluorescence properties of 4-(3-Nitrophenyl)benzaldehyde are expected to be significantly influenced by the presence of the nitro group, which typically acts as a fluorescence quencher through intersystem crossing and internal conversion pathways [27] [28] [29]. The nitro group's electron-withdrawing character and heavy atom effect can promote non-radiative decay processes, potentially resulting in weak or absent fluorescence emission.

However, the extended conjugation in the biphenyl system may partially offset the quenching effects of the nitro group, potentially allowing for weak fluorescence in the blue to green region of the spectrum (400-500 nm) [30] [28]. The fluorescence quantum yield is expected to be low compared to unsubstituted biphenyl compounds due to the strong electron-withdrawing effects.

Solvent effects on fluorescence are anticipated to be significant, with polar solvents potentially enhancing or quenching emission depending on the relative stabilization of ground and excited states [29]. The presence of the aldehyde group may contribute additional non-radiative pathways through n→π* excited states, further reducing fluorescence efficiency.

If fluorescence is observed, it may exhibit excitation wavelength dependence (red edge effect) due to the presence of multiple conformational states and the charge transfer character of the electronic transitions [28]. Time-resolved fluorescence studies would be valuable for characterizing the excited state dynamics and understanding the photophysical behavior of this compound.